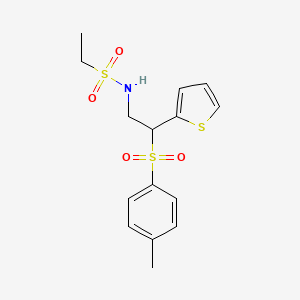

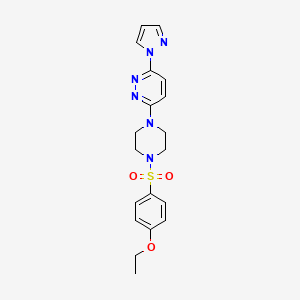

![molecular formula C12H16N2 B2916774 Spiro[3-azaindoline-2,1'-cyclohexane] CAS No. 3190-03-2](/img/structure/B2916774.png)

Spiro[3-azaindoline-2,1'-cyclohexane]

説明

Spiro[3-azaindoline-2,1’-cyclohexane] is a type of spiro compound . The term “spiro” is derived from the Latin word “spīra”, meaning a twist or coil . Spiro compounds are compounds that have at least two molecular rings with only one common atom . The molecular formula of Spiro[3-azaindoline-2,1’-cyclohexane] is C12H16N2 and its molecular weight is 188.27 .

Molecular Structure Analysis

Spiro[3-azaindoline-2,1’-cyclohexane] is a spiro compound, which means it has at least two molecular rings with only one common atom . The molecular formula of Spiro[3-azaindoline-2,1’-cyclohexane] is C12H16N2 . The structure of spiro compounds is inherently three-dimensional .科学的研究の応用

Medicinal Chemistry

Spiro[3-azaindoline-2,1’-cyclohexane] compounds have shown promise in medicinal chemistry due to their structural complexity and biological relevance . Their unique three-dimensional shape can interact with various biological targets, leading to the development of new pharmaceuticals. For instance, they can be designed to inhibit enzymes or receptors within the body, potentially leading to new treatments for diseases.

Drug Discovery

In drug discovery, the spiro framework of [3-azaindoline-2,1’-cyclohexane] can be utilized to optimize the pharmacokinetic properties of new drug candidates . The spiro structure can enhance the stability and bioavailability of molecules, making them more effective as therapeutic agents.

Organic Synthesis

Spiro compounds are valuable in organic synthesis for constructing complex molecular architectures . The spiro[3-azaindoline-2,1’-cyclohexane] can serve as a key intermediate in the synthesis of more intricate spirocyclic compounds, which are prevalent in natural products and synthetic pharmaceuticals.

Material Science

The rigid and stable structure of spiro compounds makes them suitable for material science applications . They can be incorporated into polymers to enhance mechanical strength or used in the design of organic semiconductors due to their favorable electronic properties.

Catalysis

Spiro compounds can act as ligands in catalytic systems . Their spirocyclic structure can induce chirality, which is crucial for achieving enantioselectivity in catalytic reactions. This is particularly important in the synthesis of chiral drugs.

Biological Probes

Due to their distinctive structural features, spiro[3-azaindoline-2,1’-cyclohexane] compounds can be used as biological probes . They can help in studying biological pathways and processes by binding to specific sites within cells or proteins, providing insights into cellular functions and mechanisms.

Agricultural Chemistry

In agricultural chemistry, spiro compounds can be used to develop new pesticides and herbicides . Their unique structures can be tailored to target specific pests or weeds, offering a new approach to crop protection.

Environmental Science

Spiro compounds can also play a role in environmental science. They can be used in the development of sensors for detecting pollutants or in the creation of materials that help in the remediation of contaminated sites .

Safety and Hazards

Spiro[3-azaindoline-2,1’-cyclohexane] is classified under the GHS07 and GHS09 hazard categories . The hazard statements include H411 (Toxic to aquatic life with long lasting effects) and H302 (Harmful if swallowed) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

作用機序

Target of Action

Spiro[3-azaindoline-2,1’-cyclohexane] is a complex compound with a unique structure The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

Some spiro compounds have been associated with antioxidant activities , suggesting that they might interact with oxidative stress pathways. More research is needed to confirm this and identify other affected pathways and their downstream effects.

Result of Action

Given the potential antioxidant activities of some spiro compounds , it’s possible that this compound could have protective effects against oxidative stress at the molecular and cellular levels. More research is needed to confirm this and explore other potential effects.

特性

IUPAC Name |

spiro[1,3-dihydrobenzimidazole-2,1'-cyclohexane] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13-14H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEQCYWQCBWFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346489 | |

| Record name | 1,3‐Dihydrospiro[1,3‐benzodiazole‐2,1'‐ cyclohexane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3-azaindoline-2,1'-cyclohexane] | |

CAS RN |

3190-03-2 | |

| Record name | 1,3‐Dihydrospiro[1,3‐benzodiazole‐2,1'‐ cyclohexane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIRO(CYCLOHEXANE-1,2'-BENZIMIDAZOLINE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

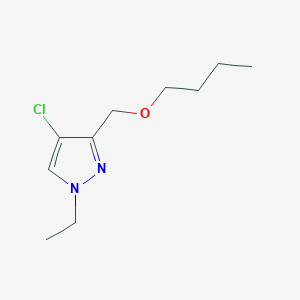

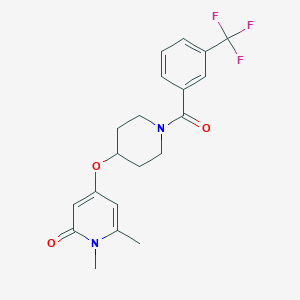

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2916694.png)

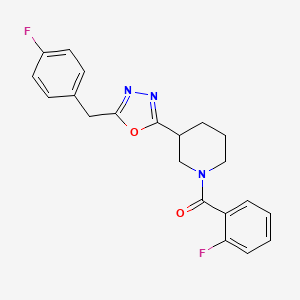

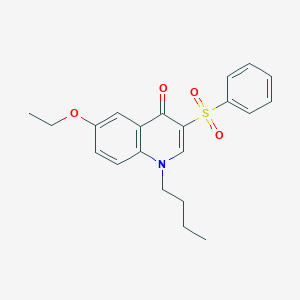

![4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid](/img/structure/B2916696.png)

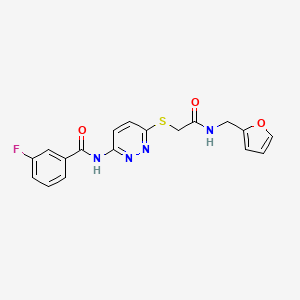

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2916699.png)

![N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2916700.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethoxybenzoate](/img/structure/B2916705.png)

![3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B2916709.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid](/img/structure/B2916713.png)